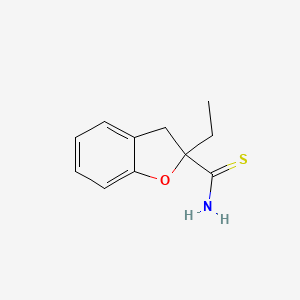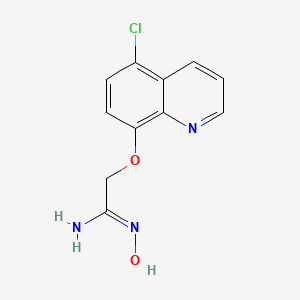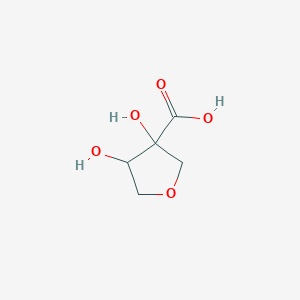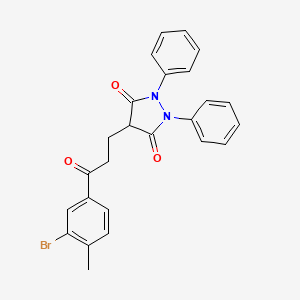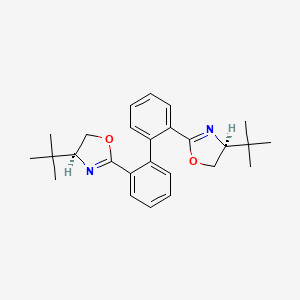
3-(2-Furanyl)-N-((4-nitrophenyl)methylene)-5-isoxazolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Furan-2-yl)-N-(4-nitrobenzylidene)isoxazol-5-amine is a synthetic organic compound that features a furan ring, a nitrobenzylidene group, and an isoxazole ring. Compounds with such structures are often studied for their potential biological activities and applications in various fields of chemistry and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-N-(4-nitrobenzylidene)isoxazol-5-amine typically involves multi-step organic reactions. One possible route could be:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the furan ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the nitrobenzylidene group: This can be done through a condensation reaction between a nitrobenzaldehyde and an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the isoxazole ring.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation reagents like bromine (Br2) or chlorination agents like thionyl chloride (SOCl2) are often used.
Major Products
Oxidation: Products may include oxidized derivatives of the furan or isoxazole rings.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(Furan-2-yl)-N-(4-nitrobenzylidene)isoxazol-5-amine may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The furan and isoxazole rings could play a role in binding to these targets, while the nitrobenzylidene group might be involved in redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Furan-2-yl)-N-(4-nitrophenyl)isoxazol-5-amine
- 3-(Thiophen-2-yl)-N-(4-nitrobenzylidene)isoxazol-5-amine
- 3-(Pyridin-2-yl)-N-(4-nitrobenzylidene)isoxazol-5-amine
Uniqueness
3-(Furan-2-yl)-N-(4-nitrobenzylidene)isoxazol-5-amine is unique due to the specific combination of the furan ring, nitrobenzylidene group, and isoxazole ring. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
37853-17-1 |
|---|---|
Fórmula molecular |
C14H9N3O4 |
Peso molecular |
283.24 g/mol |
Nombre IUPAC |
(E)-N-[3-(furan-2-yl)-1,2-oxazol-5-yl]-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H9N3O4/c18-17(19)11-5-3-10(4-6-11)9-15-14-8-12(16-21-14)13-2-1-7-20-13/h1-9H/b15-9+ |
Clave InChI |
OAJJWNMYXSUXQO-OQLLNIDSSA-N |
SMILES isomérico |
C1=COC(=C1)C2=NOC(=C2)/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1=COC(=C1)C2=NOC(=C2)N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Bromomethyl)-6-methylbenzo[d]oxazole](/img/structure/B12889444.png)


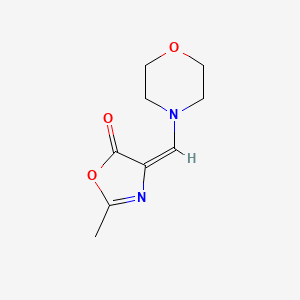

![5-Oxazolepropanoic acid, 2-methyl-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B12889472.png)

![(16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine](/img/structure/B12889480.png)
